molecular formula C9H6F3N3OS2 B2491727 5-{[4-(Trifluoromethoxy)phenyl]amino}-1,3,4-thiadiazole-2-thiol CAS No. 883041-73-4

5-{[4-(Trifluoromethoxy)phenyl]amino}-1,3,4-thiadiazole-2-thiol

Cat. No.: B2491727
CAS No.: 883041-73-4
M. Wt: 293.28
InChI Key: GTDUUNRMQJZYGJ-UHFFFAOYSA-N
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Description

5-{[4-(Trifluoromethoxy)phenyl]amino}-1,3,4-thiadiazole-2-thiol is a useful research compound. Its molecular formula is C9H6F3N3OS2 and its molecular weight is 293.28. The purity is usually 95%.
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Scientific Research Applications

Reactions and Chemical Studies

  • Chemical Reactions and Adduct Formation :
    • The compound reacts with trialkyl phosphites and trisdialkylaminophosphines to yield dialkyl phosphonate adducts and open dipolar structures. The mechanism behind these reactions and the structure of the products have been studied and confirmed through elemental analysis and spectral studies (Arsanious, Issac, & Boulos, 2001).

Biological and Pharmacological Applications

  • Antibacterial and Antifungal Properties :
    • Synthesized derivatives of thiadiazoles exhibit notable antibacterial and antifungal activity. The activity was measured against various microbial strains, indicating the potential of these compounds in developing new antimicrobial agents (Joshi, Dhalani, Bhatt, & Kapadiya, 2021).

Physical Properties and Material Science

  • Mesomorphic Properties and Material Applications :
    • Thiadiazole derivatives have been found to display enantiotropic columnar phases, which are influenced by factors like the number of side alkoxy chains, the length of the rigid core, and the position of the thiadiazole ring. These findings are crucial for the development of novel liquid crystal materials (Parra, Elgueta, Ulloa, Vergara, & Sánchez, 2012).

Spectroscopic and Theoretical Studies

Corrosion Inhibition

  • Copper Corrosion Inhibition :
    • Derivatives of thiadiazole have been synthesized and studied as corrosion inhibitors for copper in acidic media. The study of inhibition properties and correlation with quantum chemical parameters provides insights into their effectiveness and the mechanism of action (Tang, Yang, Yin, Liu, Wan, & Wang, 2009).

Mechanism of Action

Target of Action

Similar compounds, such as 5-amino-1,3,4-thiadiazole-2-thiol, have been used to prepare new amines exhibiting anti-convulsant activity , suggesting potential targets could be related to neurological pathways.

Biochemical Pathways

Given its potential anti-convulsant activity , it may influence pathways related to neuronal signaling and neurotransmitter release.

Result of Action

Based on its potential anti-convulsant activity , it may modulate neuronal activity and neurotransmitter release, leading to a reduction in seizure frequency or intensity.

Properties

IUPAC Name

5-[4-(trifluoromethoxy)anilino]-3H-1,3,4-thiadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N3OS2/c10-9(11,12)16-6-3-1-5(2-4-6)13-7-14-15-8(17)18-7/h1-4H,(H,13,14)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTDUUNRMQJZYGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NNC(=S)S2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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